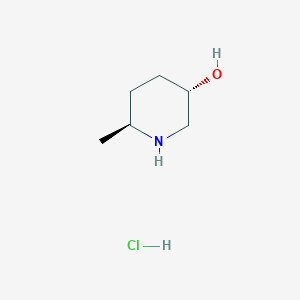![molecular formula C12H16O3 B6269178 2-[2-(4-ethylphenyl)ethoxy]acetic acid CAS No. 1082142-03-7](/img/new.no-structure.jpg)
2-[2-(4-ethylphenyl)ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-ethylphenyl)ethoxy]acetic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of an ethylphenyl group attached to an ethoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethylphenyl)ethoxy]acetic acid typically involves the reaction of 4-ethylphenol with ethylene oxide to form 2-(4-ethylphenyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethylphenyl)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound can be converted to 2-[2-(4-carboxyphenyl)ethoxy]acetic acid.
Reduction: The reduction of the carboxylic acid group yields 2-[2-(4-ethylphenyl)ethoxy]ethanol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-ethylphenyl)ethoxy]acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetic acid moiety can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-methylphenyl)ethoxy]acetic acid
- 2-[2-(4-chlorophenyl)ethoxy]acetic acid
- 2-[2-(4-fluorophenyl)ethoxy]acetic acid
Uniqueness
2-[2-(4-ethylphenyl)ethoxy]acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethyl group may enhance lipophilicity and alter the compound’s interaction with molecular targets.
Properties
CAS No. |
1082142-03-7 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.3 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



